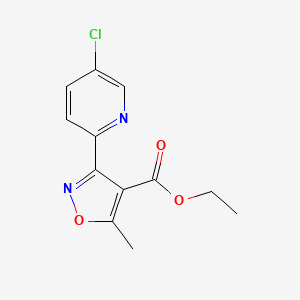

3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-3-17-12(16)10-7(2)18-15-11(10)9-5-4-8(13)6-14-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPRBSJCONSZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=NC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C12H12ClN3O3

- Molecular Weight : 273.69 g/mol

- CAS Number : 42831-50-5

- Structure : The compound features an isoxazole ring, a pyridine moiety, and an ester functional group, which are critical for its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds can exhibit significant antibacterial and antifungal properties.

- Antiviral Activity : Some derivatives have been tested against viruses such as HSV-1, showing promising results in inhibiting viral replication.

- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, including breast and leukemia cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including the target compound. The results demonstrated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 18 |

| Control (Standard Antibiotic) | 25 |

Antiviral Activity

In vitro assays revealed that the compound exhibited antiviral properties against HSV-1. The half-maximal effective concentration (EC50) was determined to be approximately 10 µM.

| Virus | EC50 (µM) | Selectivity Index |

|---|---|---|

| HSV-1 | 10 | >20 |

Anticancer Activity

Research conducted on various cancer cell lines showed that the compound has cytotoxic effects, with IC50 values ranging from 5 to 15 µM depending on the cell line.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis Induction |

| U937 | 12 | Cell Cycle Arrest |

Comparison with Similar Compounds

3-(3-Chloro-5-fluoro-2-methoxyphenyl)-5-methyl-isoxazole-4-carboxylic acid ()

- Structural Differences : Replaces the 5-chloropyridin-2-yl group with a 3-chloro-5-fluoro-2-methoxyphenyl substituent.

- Key Features : The phenyl ring introduces additional substituents (fluoro, methoxy), increasing steric bulk and altering electronic properties. Methoxy groups can enhance solubility via hydrogen bonding.

- Synthesis : Synthesized in 70% yield via hydrolysis of the corresponding ethyl ester under basic conditions .

- Applications: Intermediate for triazoloquinoline derivatives, suggesting utility in medicinal chemistry.

Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate ()

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester ()

2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester ()

- Structural Differences : Incorporates a benzoimidazole-pyridine scaffold and multiple trifluoromethyl groups.

- Key Features : Trifluoromethyl groups enhance lipophilicity and metabolic resistance. The extended aromatic system may improve binding affinity to hydrophobic pockets in enzymes.

- Analytical Data : LC/MS m/z 609.5 (M+H), indicating a higher molecular weight compared to the target compound .

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Implications

- Electronic Effects : Chlorine and fluorine substituents enhance electrophilicity, influencing reactivity in nucleophilic substitutions .

- Steric Considerations : Bulky groups (e.g., tert-butyl) improve stability but may reduce synthetic yields due to steric hindrance .

- Core Heterocycle : Thiazoles offer greater basicity than isoxazoles, impacting solubility and target interactions .

Preparation Methods

Cyclization via Ethyl Ethoxymethyleneacetoacetic Ester Intermediate

Step (a) : Ethylacetoacetate is reacted with triethylorthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C, optimally 100–110 °C) to form ethyl ethoxymethyleneacetoacetic ester. This step generates a reactive intermediate crucial for subsequent cyclization.

Step (b) : The intermediate is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C, preferably around −5 °C) to form crude ethyl-5-methylisoxazole-4-carboxylate. Vigorous stirring and controlled addition rates are critical to maintain reaction efficiency and purity.

Purification : The crude product is purified by extraction with dichloromethane, washing with brine, drying, and solvent removal to yield the isoxazole ester with an approximate crude yield of 85%.

Hydrolysis and Conversion to Acid Chloride

Step (c) : Hydrolysis of the ester to 5-methylisoxazole-4-carboxylic acid is achieved using a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 ratio). This step requires careful control to minimize by-product formation and is typically followed by crystallization to purify the acid.

Step (d) : The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride under controlled temperature conditions, preparing it for further coupling reactions.

Alternative Synthetic Routes and Catalytic Methods

Other literature sources describe environmentally benign and efficient methods for isoxazole derivatives synthesis, which may be adapted for this compound:

One-pot cyclization using β-diketones and hydroxylamine under acidic or neutral conditions to yield isoxazole esters with high regioselectivity.

Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media, offering mild conditions and high yields.

Use of ionic liquids as green solvents for the synthesis of 3,5-disubstituted isoxazoles, enhancing yield and recyclability of the catalyst.

These methods provide alternatives that may improve the synthesis of the ethyl ester core before chloropyridinyl substitution.

Data Table Summarizing Key Preparation Steps

Research Findings and Challenges

The described process achieves high regioselectivity and good yields for the isoxazole ester intermediate.

A significant challenge is the formation of isomeric impurities during cyclization and hydrolysis steps, which can reduce overall yield and complicate purification.

Distillation and repeated crystallization are often necessary to improve purity, but these steps can lower the yield of the acid intermediate to about 37%.

Alternative green chemistry approaches, such as ionic liquid catalysis and aqueous media reactions, offer promising routes to reduce impurities and environmental impact.

The substitution with 5-chloropyridin-2-yl groups requires careful reaction condition optimization to avoid side reactions and maintain the integrity of the isoxazole ring.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of pyridinyl chlorides with isoxazole precursors. For example, NaN₃ in DMF at 50°C for 3 hours facilitates azide incorporation, followed by esterification with ethyl chloroformate . Alternatively, THF with ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) reduces reaction time and improves yields (~70–85%) by enhancing regioselectivity . Key variables include solvent polarity, catalyst choice, and temperature. Post-reaction purification via recrystallization (ethanol) or column chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Methodological Answer : Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Peaks at δ 7.84 (pyridinyl-H), 5.19 (ester CH₂), and 1.37 ppm (ester CH₃) confirm substituent positions .

- IR Spectroscopy : Bands at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry : HRMS (EI) confirms molecular ion [M]⁺ at m/z 271.1065 (calculated 271.1064) .

- Elemental Analysis : Carbon (C) and nitrogen (N) percentages must align with theoretical values (e.g., C: 57.4%, N: 16.8%) .

Q. What is the role of the ethyl ester group in modulating the compound’s reactivity and solubility?

- Methodological Answer : The ethyl ester enhances lipophilicity, improving membrane permeability for biological assays. It also serves as a protecting group for the carboxylic acid, enabling selective deprotection under basic conditions (e.g., NaOH/EtOH) for further derivatization . Solubility tests in DMSO (25 mg/mL) and aqueous buffers (pH 7.4, <1 mg/mL) guide formulation for in vitro studies .

Advanced Research Questions

Q. How can contradictions in reported yields for azide-alkyne cycloaddition reactions involving this compound be resolved?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., thermal vs. catalytic click chemistry). To resolve:

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., triazole byproducts) .

- Catalyst Screening : Compare Cu(I) catalysts (e.g., CuBr) with ionic liquids, which suppress side reactions via stabilization of transition states .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) favor azide activation over protic solvents, reducing hydrolysis .

Q. What strategies are effective in elucidating the compound’s structure-activity relationship (SAR) in pharmacological contexts?

- Methodological Answer :

- Analog Synthesis : Replace the 5-chloro-pyridinyl group with fluorophenyl or methylthiazole moieties to assess bioactivity shifts .

- Enzymatic Assays : Test inhibitory activity against COX-2 (anti-inflammatory) or TRPV1 (analgesic) targets, using IC₅₀ values to correlate substituent effects .

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 PDB: 5KIR) to identify critical hydrogen bonds (e.g., ester carbonyl with Arg120) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be addressed during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- COSY/HSQC Experiments : Assign coupled protons (e.g., pyridinyl H6 with H5) and correlate carbons to adjacent protons .

- Isotopic Labeling : Synthesize ¹³C-labeled ester groups to confirm chemical shift assignments .

Q. What methodologies are employed to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor via HPLC for ester hydrolysis (t₁/₂ ~8 hours at pH 7.4) .

- Light/Heat Stress Testing : Expose to UV (254 nm) or 60°C for 48 hours; quantify degradation products (e.g., free carboxylic acid) via LC-MS .

- Plasma Stability : Incubate with rat plasma; use protein precipitation (ACN) and MS/MS to detect metabolites (e.g., glucuronide conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.